2-(3-Acetamidophenoxy)acetamide

Description

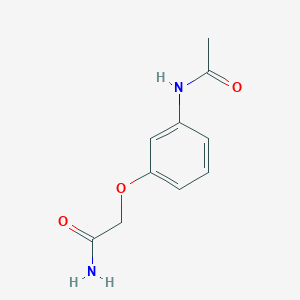

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(3-acetamidophenoxy)acetamide |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-8-3-2-4-9(5-8)15-6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |

InChI Key |

PAJUDXLFFIUBMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OCC(=O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 3 Acetamidophenoxy Acetamide and Its Analogs

Synthetic Pathways to 2-(3-Acetamidophenoxy)acetamide and Related Structural Motifs

The creation of this compound and its structural relatives hinges on well-established chemical reactions, primarily involving the formation of an ether linkage.

Key Precursors and Starting Materials

The synthesis of the target compound and its analogs typically begins with hydroxylated acetanilides. Notably, N-(3-hydroxyphenyl)acetamide and N-(4-hydroxyphenyl)acetamide serve as crucial starting materials. nih.govnih.govresearchgate.net These precursors provide the essential phenoxyacetamide backbone onto which further chemical modifications can be made. Another key reagent is 2-chloroacetamide (B119443), which provides the acetamide (B32628) side chain that is attached to the phenolic oxygen. neliti.com

For the synthesis of more complex derivatives, other precursors such as ethyl 2-chloroacetate and hydrazine (B178648) monohydrate are employed. nih.gov For instance, the reaction of N-(2-hydroxyphenyl)acetamide with ethyl 2-chloroacetate yields an intermediate, ethyl 2-(2-acetamidophenoxy)acetate, which can then be converted to a hydrazide with hydrazine monohydrate. nih.gov This hydrazide serves as a versatile intermediate for the synthesis of various heterocyclic derivatives.

A summary of key precursors is provided in the table below.

| Precursor Name | Chemical Formula | Role in Synthesis |

| N-(3-hydroxyphenyl)acetamide | C₈H₉NO₂ | Starting material for the core phenoxy structure. nih.govresearchgate.net |

| N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | Starting material for the core phenoxy structure. nih.govopenaccessjournals.com |

| 2-Chloroacetamide | C₂H₄ClNO | Provides the acetamide side chain. neliti.com |

| Ethyl 2-chloroacetate | C₄H₇ClO₂ | Used to introduce an ester group for further modification. nih.gov |

| Hydrazine monohydrate | H₆N₂O | Used to form hydrazide intermediates. nih.govnih.gov |

Reaction Conditions and Methodological Optimizations

The synthesis of this compound and its analogs is typically achieved through Williamson ether synthesis. This involves the reaction of a substituted phenol (B47542) with an alkyl halide in the presence of a base. thieme-connect.de

Commonly, the reaction is carried out under reflux conditions to ensure the reaction proceeds to completion. nih.gov The choice of solvent is critical, with acetone (B3395972) and ethanol (B145695) being frequently used. nih.govnih.gov Potassium carbonate is a widely employed base in these reactions, facilitating the deprotonation of the phenolic hydroxyl group. nih.govnih.gov The reaction mixture is typically stirred for several hours to ensure a good yield of the desired product. nih.gov

Microwave irradiation has also been explored as a greener and more efficient alternative to conventional heating methods, sometimes eliminating the need for a solvent. archivepp.com

The table below summarizes typical reaction conditions.

| Parameter | Typical Conditions |

| Reaction Type | Williamson ether synthesis thieme-connect.de |

| Temperature | Reflux nih.gov |

| Solvents | Acetone, Ethanol nih.govnih.gov |

| Base | Potassium Carbonate nih.govnih.gov |

| Duration | Several hours nih.gov |

Purification Techniques

After the synthesis, the crude product is subjected to various purification techniques to isolate the desired compound in high purity. The most common method is crystallization from a suitable solvent, such as ethanol. nih.gov This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals.

Filtration is used to separate the solid product from the reaction mixture or the crystallization solvent. nih.gov The filtered solid is then typically washed with a solvent, such as water, to remove any remaining impurities. nih.gov These purification steps are crucial for obtaining a product with the high purity required for subsequent chemical transformations and biological testing.

Design and Synthesis of Novel Acetamidophenoxy Derivatives

The core structure of this compound serves as a scaffold for the development of new derivatives with potentially enhanced biological activities. This is achieved through structural modifications of the acetamide side chain and the introduction of diverse heterocyclic systems.

Introduction and Functionalization of Diverse Heterocyclic Systems

A significant strategy in medicinal chemistry involves the incorporation of heterocyclic rings into a lead compound to modulate its physicochemical and pharmacological properties. Several key heterocyclic systems have been successfully integrated into the acetamidophenoxy scaffold.

1,3,4-Oxadiazoles: These five-membered heterocycles are known for their broad range of biological activities. nih.govarchivepp.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts with the conversion of an acetamidophenoxy precursor to a carbohydrazide (B1668358). nih.gov This intermediate can then be cyclized with reagents like carbon disulfide to form the oxadiazole ring. nih.govresearchgate.netorganic-chemistry.orgjchemrev.com

1,2,4-Triazoles: Triazoles are another important class of heterocycles with diverse pharmacological applications. nih.govarchivepp.comscispace.com The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting a carbohydrazide intermediate with isothiocyanates to form thiosemicarbazides, which are then cyclized under basic conditions. nih.govtubitak.gov.tr

Pyrazoles: Pyrazole-containing compounds are recognized for their therapeutic potential. nih.govnih.govmdpi.com The synthesis of pyrazole (B372694) derivatives can be accomplished through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govrasayanjournal.co.inmdpi.com

Isoxazolines: These five-membered heterocycles are also of interest in drug discovery. nih.govnih.gov The synthesis of isoxazoline (B3343090) derivatives can be achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.govresearchgate.netrsc.org

The introduction of these heterocyclic moieties can significantly impact the biological profile of the parent acetamidophenoxyacetamide molecule, leading to the discovery of new compounds with improved therapeutic properties.

Strategic Design of Prodrugs Incorporating the Acetamidophenoxy Moiety

The prodrug concept is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic properties of pharmacologically active agents. scielo.brnih.gov Prodrugs are bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug. rsc.org The acetamidophenoxy moiety, a core component of widely recognized molecules like acetaminophen (B1664979) (paracetamol), serves as a versatile scaffold for prodrug design. rsc.org New prodrugs are frequently synthesized by modifying the phenolic hydroxyl or the acetamide groups of the parent molecule to enhance properties such as aqueous solubility, membrane permeability, and site-specific delivery, while potentially reducing toxicity. nih.govrsc.org

The primary goals for designing prodrugs with an acetamidophenoxy core include improving transport across biological barriers like the blood-brain barrier (BBB), increasing stability, and enhancing solubility. rsc.orgmdpi.com These objectives are typically achieved by attaching a promoiety to the parent drug, which alters its properties until it is cleaved at the desired site of action.

Enhancing Lipophilicity for CNS Delivery

A major challenge in developing drugs for central nervous system (CNS) disorders is traversing the highly restrictive blood-brain barrier. rsc.org A common strategy is to increase a drug's lipophilicity by masking its polar functional groups, a process sometimes called lipidization. nih.govmdpi.com This allows the molecule to more readily diffuse across the lipid-rich endothelial cell membranes of the BBB. nih.gov Once in the CNS, the lipophilic promoiety is cleaved by brain-resident enzymes, releasing the active, often more polar, parent drug. This "lock-in" system can lead to sustained and specific drug action within the brain. mdpi.com For instance, conjugating a drug to a lipophilic carrier like a dihydropyridine (B1217469) can facilitate CNS entry, after which the carrier is oxidized to a charged pyridinium (B92312) salt, trapping the molecule in the brain for subsequent cleavage and release of the active drug. mdpi.com

Enzyme-Activated Release Mechanisms

The selective release of the active drug from its prodrug form is critical and relies on the presence of specific enzymes in the target tissue. The acetamidophenoxy scaffold can be derivatized to be a substrate for various classes of enzymes.

Esterases: Ester prodrugs are among the most common, designed to be hydrolyzed by ubiquitous plasma and tissue esterases. scielo.br Propacetamol, a well-known prodrug of acetaminophen, is an N,N-diethylglycine ester. After administration, it is rapidly and completely hydrolyzed by plasma esterases to release acetaminophen and the non-toxic N,N-diethylglycine. scielo.br This approach significantly increases the aqueous solubility of the parent drug, making it suitable for intravenous administration. scielo.br

Phosphatases: To dramatically improve water solubility for parenteral formulations, a phosphate (B84403) ester promoiety can be introduced. rsc.orgnih.gov These prodrugs are designed to be stable in formulation but are rapidly cleaved by alkaline phosphatases, which are abundant on the surface of intestinal epithelia and other tissues, to release the parent drug. nih.gov For example, a (4-acetamidophenoxy) methyl phosphate prodrug of acetaminophen was developed that demonstrated significantly higher water solubility than the parent compound. rsc.org

Carrier-Mediated Transport (CMT)

Another advanced strategy involves designing prodrugs as "pseudo-nutrients" that can hijack endogenous carrier-mediated transport (CMT) systems at the BBB. mdpi.commdpi.com Transporters like the Large Amino Acid Transporter (LAT1) or the glucose transporter (GLUT1) can be targeted by conjugating the drug to a molecule that the transporter recognizes, such as an amino acid or glucose. nih.govmdpi.com L-dopa, a prodrug for the neurotransmitter dopamine, is a classic example; its amino acid structure allows it to be transported into the brain by LAT1, where it is then decarboxylated to dopamine. nih.govmdpi.com This strategy can be applied to acetamidophenoxy-containing drugs by linking them to a suitable nutrient carrier to facilitate targeted delivery to the CNS.

Research Findings on Acetamidophenoxy Prodrugs

Recent research has explored various derivatization strategies for the acetamidophenoxy moiety to create novel prodrugs with improved therapeutic profiles. These studies provide insight into how different promoieties affect stability, solubility, and activity.

One study focused on creating phosphonate (B1237965) diester prodrugs bearing an acetamidophenoxy group. The goal was to improve cell potency and plasma stability. Researchers synthesized a series of analogs and evaluated their metabolic stability and bioactivity. The findings demonstrated that modifications to both the aryl and acyloxymethyl groups could significantly alter plasma and cellular metabolism, leading to substantial variations in potency and stability. nih.gov

| Compound ID | Aryl Group Modification | Acyl Group | Plasma Half-life (min) |

| 8a | Unsubstituted | Pivaloyloxymethyl (POM) | 10 |

| 8i | para-Trifluoromethyl | Pivaloyloxymethyl (POM) | 78 |

| 9i | para-Isopropyl | Pivaloyloxymethyl (POM) | >240 |

Table based on data from a study on phosphonate prodrugs, highlighting the impact of aryl group substitution on plasma stability. nih.gov

Another area of research involves synthesizing complex heterocyclic structures built upon the acetamidophenoxy scaffold. In one such study, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated for their anticancer activity. The study revealed that different substituents on the terminal acetamide portion of the molecule led to a range of cytotoxic activities against various cancer cell lines. acs.org

| Compound ID | Terminal Substituent (R) | IC₅₀ (μM) vs. C6 Cell Line | IC₅₀ (μM) vs. A549 Cell Line |

| 4f | 4-fluorophenyl | 13.04 | 22.71 |

| 4g | 4-ethoxyphenyl | 8.16 | 21.05 |

| 4h | 4-chlorophenyl | >50 | 20.11 |

| 4i | 4-methoxyphenyl | >50 | 18.23 |

| 4k | 2,4-dichlorophenyl | >50 | 17.65 |

| 4l | 3,4-dichlorophenyl | >50 | 15.65 |

Table adapted from research on 1,3,4-oxadiazole derivatives incorporating the 2-acetamidophenoxy moiety, showing structure-activity relationships against cancer cell lines. acs.org

Physicochemical and Structural Elucidation Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in determining the molecular structure of 2-(3-Acetamidophenoxy)acetamide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of related phenoxy acetamide (B32628) derivatives, characteristic absorption bands are observed that indicate the presence of specific chemical bonds. For instance, the N-H stretching vibrations in amide groups typically appear in the region of 3427 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the amide is another key indicator, often showing sharp bands around 1792 cm⁻¹ and 1744 cm⁻¹. nih.gov Additionally, C-H stretching in the aromatic ring is observed around 2955 cm⁻¹. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Related Phenoxy Acetamide Derivatives.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3427 | nih.gov |

| C-H Stretch (Aromatic) | 2955 | nih.gov |

| C=O Stretch (Amide) | 1792, 1744 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon skeletons of a molecule, respectively.

In the ¹H NMR spectrum of similar acetamide derivatives, the proton signals for the NH group of the amide are typically observed as a singlet in the range of 10.08–10.90 ppm. nih.gov Aromatic protons resonate in the downfield region, while aliphatic protons, such as those on methyl groups, appear as singlets at upfield chemical shifts, for instance, between 1.13–2.27 ppm. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. For example, in a related flavonoid acetamide derivative, the carbonyl carbon of the amide group (C=O) shows a signal at approximately 172.93 ppm. mdpi.com Aromatic carbons and carbons in the ether linkage also have characteristic chemical shifts that aid in the complete structural assignment. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Similar Compounds.

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Amide (N-H) | 10.08–10.90 | nih.gov |

| ¹H | Aliphatic (CH₃) | 1.13–2.27 | nih.gov |

| ¹³C | Carbonyl (C=O) | ~172.93 | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. The mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺) or related adducts like ([M+H]⁺) confirms the compound's molecular formula. For example, in the analysis of a flavonoid acetamide derivative with a calculated molecular weight of 499.43, the ESI-MS spectrum showed a peak at m/z 500.40, corresponding to the [M+H]⁺ ion. mdpi.com This technique is instrumental in verifying the successful synthesis of the target molecule.

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to follow the course of a chemical reaction. mdpi.com By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light. mdpi.comnih.gov The retention factor (Rf) value is a characteristic property of a compound under specific TLC conditions. For instance, a synthesized phenoxy acetamide derivative showed an Rf value of 0.44 in a solvent system of n-hexane:ethyl acetate (B1210297) (1:2, V/V). nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized molecule. The experimentally determined percentages are compared with the calculated values based on the proposed chemical structure. Close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, for a synthesized compound with the formula C₁₅H₁₄N₂O₅, the calculated elemental analysis was C 59.60%, H 4.67%, and N 9.27%. The found values were C 59.55%, H 4.65%, and N 9.06%, which are in close agreement. mdpi.com

Table 3: Example of Elemental Analysis Data for a Related Compound (C₁₅H₁₄N₂O₅).

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 59.60 | 59.55 | mdpi.com |

| Hydrogen (H) | 4.67 | 4.65 | mdpi.com |

| Nitrogen (N) | 9.27 | 9.06 | mdpi.com |

Structure Activity Relationship Sar Investigations of Acetamidophenoxy Derivatives

Identification of Key Pharmacophoric Features within the 2-(3-Acetamidophenoxy)acetamide Scaffold

The this compound scaffold possesses several key features that are critical for its biological activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this scaffold, the core components contributing to its pharmacophoric profile include the acetamide (B32628) group, the phenoxy linker, and the terminal acetamide moiety. nih.gov

Impact of Substituent Variation on Biological Activities

The biological activity of derivatives of this compound can be significantly modulated by altering the substituents on the aromatic ring, the nature of the linker, and the terminal amide group. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Positional Effects of Aromatic Ring Substitutions (e.g., ortho, meta, para)

The position of substituents on the phenoxy ring plays a critical role in determining the biological activity of the derivatives. The terms ortho (1,2-disubstituted), meta (1,3-disubstituted), and para (1,4-disubstituted) describe the relative positions of substituents on a benzene (B151609) ring. masterorganicchemistry.commasterorganicchemistry.com

Generally, substituents that are electron-donating and can participate in resonance, such as hydroxyl and alkoxy groups, are considered activating and tend to direct further substitutions to the ortho and para positions. libretexts.orgyoutube.com Conversely, electron-withdrawing groups, like nitro and carbonyl groups, are deactivating and typically direct incoming groups to the meta position. libretexts.orgyoutube.com The steric hindrance caused by bulky substituents can also influence the preferred position of substitution, often favoring the less hindered para position. masterorganicchemistry.com In cases of multiple substituents, the directing effects can be either cooperative or conflicting, with stronger activating groups generally dictating the outcome. chemistrysteps.com

For instance, in a series of phenoxy acetamide derivatives, it was found that halogen-containing derivatives showed enhanced anti-inflammatory activity, while those with a nitro group exhibited good anti-cancer, anti-inflammatory, and analgesic activities. nih.gov The specific placement of these groups on the aromatic ring would significantly impact these activities due to changes in electronic distribution and steric interactions with the target protein.

Influence of Alkyl, Aryl, and Heterocyclic Substituents

The introduction of various alkyl, aryl, and heterocyclic groups to the this compound scaffold can lead to a wide range of biological activities.

Alkyl Substituents: The addition of alkyl groups can affect the lipophilicity of the molecule, which in turn influences its absorption and distribution in the body. For example, the presence of a methyl group can alter the conformational preference of a molecule, potentially leading to increased potency. nih.gov

Aryl Substituents: The incorporation of additional aryl rings can introduce further sites for interaction with biological targets, such as pi-pi stacking. The nature and substitution pattern of these aryl groups are crucial. For example, in a study of aryl acetamide triazolopyridazines, electron-withdrawing groups on the aryl tail were preferred over electron-donating groups for anticryptosporidial activity. nih.gov

Heterocyclic Substituents: The inclusion of heterocyclic rings, which contain atoms other than carbon in the ring, can significantly impact a compound's biological profile. researchgate.net Heterocycles can introduce additional hydrogen bond donors and acceptors, alter the electronic properties of the molecule, and improve pharmacokinetic properties. For example, derivatives containing a benzothiazole (B30560) moiety have shown promising antibacterial activity. nih.gov Similarly, the introduction of a pyrazole (B372694) ring has been a successful strategy in developing COX-II inhibitors. archivepp.com

Table 1: Impact of Substituent Variation on Biological Activity

| Substituent Type | General Effect on Activity | Example |

|---|---|---|

| Alkyl | Modulates lipophilicity and can influence conformation. | Methyl group addition can enhance potency. nih.gov |

| Aryl (electron-withdrawing) | Often enhances activity in certain series. | 3,4-dichloro substitution showed synergy in anticryptosporidial agents. nih.gov |

Role of Linker Length and Amide Group Modifications

The linker connecting the phenoxy ring and the terminal amide group, as well as the amide group itself, are critical for optimal biological activity.

Linker Length: The length and flexibility of the linker are crucial for correctly positioning the key pharmacophoric elements for interaction with the target. An optimal linker length ensures that the terminal group can reach its binding pocket without causing steric clashes. Studies on related scaffolds have shown that even minor changes in linker length can lead to significant changes in activity.

Amide Group Modifications: The amide bond is a key structural feature, often acting as a hydrogen bond donor and acceptor. mdpi.com Modifications to the amide group, such as N-alkylation or replacement with bioisosteres, can have a profound impact on activity and stability. For instance, replacing a labile acetamide group with a more stable bioisostere led to a new series of potent adenosine (B11128) A2A receptor antagonists. nih.gov

Conformational Analysis and Bioisosteric Replacement Studies

The three-dimensional shape (conformation) of a molecule is intimately linked to its biological activity. Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

Conformational Analysis: The acetamide group can exist in different rotational isomers (rotamers) due to restricted rotation around the C-N bond. researchgate.net Computational studies and NMR spectroscopy can be used to determine the preferred conformation of these molecules in solution. researchgate.net The bioactive conformation, the specific shape the molecule adopts when binding to its target, is of particular interest. Understanding the conformational preferences of this compound derivatives can guide the design of more rigid analogs that are locked in the bioactive conformation, potentially leading to increased potency.

Bioisosteric Replacement: Bioisosteric replacement is a powerful tool for optimizing lead compounds. cambridgemedchemconsulting.com For example, replacing an amide group with a 1,2,3-triazole has been shown to mitigate the hepatotoxicity of acetaminophen (B1664979) while retaining its analgesic and antipyretic effects. nih.gov This strategy can be applied to the this compound scaffold to improve its drug-like properties. Other common bioisosteric replacements for amides include other five-membered heterocyclic rings. nih.gov

Table 2: Common Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Amide | 1,2,3-Triazole | Improve stability and reduce toxicity. nih.gov |

| Amide | Other 5-membered heterocycles | Enhance potency and chemical stability. nih.gov |

| Hydrogen | Deuterium | Modulate metabolism. cambridgemedchemconsulting.com |

Preclinical Investigations into the Biological Activities of Phenoxyacetamide-Related Compounds

The phenoxyacetamide scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological potential. A range of preclinical studies have explored the biological activities of various derivatives, revealing promising effects across several therapeutic areas. These investigations have highlighted the potential of this chemical class in modulating inflammatory pathways, influencing central nervous system activity, combating microbial infections, inhibiting cancer cell proliferation, and regulating metabolic processes.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

In studies of phenoxyacetamide derivatives, molecular docking has been employed to elucidate their interactions with various enzymes. For instance, docking studies of phenoxyacetanilide derivatives against the cyclooxygenase-2 (COX-2) enzyme have revealed key binding interactions. One of the most potent compounds in a study, (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide), demonstrated a low docking score of -8.9 Kcal/mol, indicating strong binding affinity. The analysis showed that this class of compounds could interact with crucial amino acid residues such as SER-530 and TRY-355 within the COX-2 active site semanticscholar.org.

Similarly, a hierarchical docking-based virtual screening was performed to identify novel inhibitors for the Dot1-like protein (DOT1L), a histone methyltransferase. This screening identified several phenoxyacetamide-derived hits. One of the top-ranked compounds, designated L03, exhibited the most favorable glide score of -12.281, suggesting a strong interaction with the DOT1L target nih.gov. Further in silico molecular docking of newly synthesized 2-aryloxy-N-phenylacetamide derivatives has also been used to predict their potential as antibacterial agents nih.gov.

Docking simulations have also been performed on lipophilic acetamide (B32628) derivatives to understand their binding mechanisms toward the EGFR protein kinase enzyme. The results showed that the compounds fit well within the active sites and formed stable interactions similar to the co-crystallized reference ligand nih.gov.

Table 1: Molecular Docking Scores of Phenoxyacetamide Derivatives against Various Targets

| Compound Class | Target Enzyme | Top Docking Score (Kcal/mol) | Interacting Residues |

|---|---|---|---|

| Phenoxyacetanilide Derivatives | COX-2 | -8.9 | SER-530, TRY-355 |

| Phenoxyacetamide Derivatives | DOT1L | -12.281 | Not Specified |

| Lipophilic Acetamide Derivatives | EGFR Kinase | Not Specified | Similar to reference ligand |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Several QSAR studies have been conducted on phenoxyacetamide derivatives to explore their therapeutic potential. In one study, 2D and 3D-QSAR analyses were performed on a series of 31 substituted 2-phenoxy-N-phenylacetamide derivatives with hypoxia-inducible factor-1 (HIF-1) inhibitory activity nih.gov. The best 2D-QSAR model, developed using Multiple Linear Regression (MLR), showed a strong correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. This model indicated the importance of descriptors like SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1 for the inhibitory activity nih.gov. The 3D-QSAR model also demonstrated good predictive ability, with a q² of 0.9672, highlighting the significance of steric, hydrophobic, and electrostatic fields nih.gov.

Another QSAR study on phenoxyacetamide derivatives as monoamine oxidase (MAO) inhibitors developed a model with a regression coefficient (r²) of 0.9033 and a q² of 0.8376. This model suggested that higher molecular weight, the energy of the highest occupied molecular orbital (HOMO), and beta polarizability are key factors influencing MAO inhibitory activity crpsonline.com. Specifically, bulky or higher molecular weight compounds were found to be important for better MAO inhibition, while electrophilic groups and less polar groups could also enhance activity crpsonline.com.

Table 2: Statistical Parameters of QSAR Models for Phenoxyacetamide Derivatives

| QSAR Model | Target | r² | q² | pred_r² | Key Descriptors |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | HIF-1 Inhibitors | 0.9469 | 0.8933 | 0.7128 | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 |

| 3D-QSAR | HIF-1 Inhibitors | - | 0.9672 | 0.8480 | Steric, Hydrophobic, Electrostatic Fields |

| 2D-QSAR | MAO Inhibitors | 0.9033 | 0.8376 | - | Molecular Weight, HOMO, Beta Polarizability |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes, stability of ligand-protein complexes, and binding affinities.

MD simulations have been utilized to assess the stability of phenoxyacetamide derivatives when bound to their biological targets. In the study of DOT1L inhibitors, the top-ranked hits from virtual screening were subjected to MD simulations. The results indicated that all the selected hits could reach a stable equilibrium with the DOT1L enzyme nih.gov. The binding free energy calculations from these simulations further suggested that phenoxyacetamide-derived compounds exhibited remarkably high binding affinity. For example, compound L03 showed the most favorable binding free energy of -303.9 +/- 16.5 kJ/mol nih.gov.

In another study on acetamide-sulfonamide conjugates as urease inhibitors, MD simulations were used to assess the stability of the protein-ligand complexes. The root mean square deviation (RMSD) of the urease backbone atoms was calculated, showing that the complexes equilibrated after 5 ns and remained stable throughout the simulation, with RMSD values in the range of ~2-3 Å mdpi.com. This indicates that the ligands remained closely bound to the protein's active site mdpi.com.

A study on N-methylacetamide in water also utilized molecular dynamics to investigate frequency fluctuation, providing insights into the vibrational dynamics and interactions with the solvent environment aip.org.

In Silico Prediction of Molecular Properties and Pharmacodynamic Behavior

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid potential liabilities.

For various acetamide derivatives, in silico ADMET predictions have been performed to evaluate their drug-likeness. Studies on 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyoxyacetyl) benzohydrazide derivatives as potential antibacterial agents included in silico ADMET analysis, which suggested that the compounds could be promising drug candidates nih.gov. The use of computational tools for ADMET prediction helps in the rational design of drugs by ensuring they possess suitable pharmacokinetic properties alongside their desired biological activity springernature.com.

Density Functional Theory (DFT) is another computational method used to study the electronic structure and reactivity of molecules. DFT studies on acetamide derivatives as anti-HIV drugs have helped to identify the most reactive sites within the molecules and to understand the nature of their interactions with biological targets like the amino acid tyrosine nih.govresearchgate.net. These studies calculate electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity nih.govresearchgate.net.

Ligand Efficiency and Lipophilicity Efficiency Analyses

Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are metrics used in drug design to assess the quality of a compound by relating its potency to its physicochemical properties, such as size and lipophilicity. These metrics help in selecting and optimizing compounds that are more likely to have favorable drug-like properties.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It helps in identifying small compounds that bind efficiently to their target. An acceptable LE value is generally considered to be around 0.3 researchgate.net.

Lipophilic Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP). It is calculated as pIC50 - logP wikipedia.org. A higher LLE value is desirable, as it indicates that the compound achieves high potency without excessive lipophilicity, which can lead to poor ADMET properties mtak.hu. An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7 mtak.hu.

Metabolic and Pharmacokinetic Considerations in Preclinical Research

In Vitro Metabolic Pathways and Metabolite Identification (e.g., amide hydrolysis)

The initial step in characterizing the metabolic profile of "2-(3-Acetamidophenoxy)acetamide" would involve in vitro studies using liver microsomes, hepatocytes, and other subcellular fractions from various species, including humans. These experiments are designed to predict the primary metabolic pathways the compound is likely to undergo in the body.

Given its chemical structure, a principal anticipated metabolic pathway for "this compound" is amide hydrolysis . vedantu.commasterorganicchemistry.com This reaction, catalyzed by amidase enzymes such as carboxylesterases present in the liver and other tissues, would cleave the acetamide (B32628) bond. nih.gov The hydrolysis of the primary amide would likely result in the formation of a carboxylic acid and ammonia. masterorganicchemistry.com Similarly, the secondary amide linkage could also be susceptible to hydrolysis, yielding 3-aminophenol (B1664112) and a corresponding acetamide fragment.

The hydrolysis of aromatic amides is a well-documented metabolic route. vedantu.comnih.gov The stability of the amide bond can be influenced by the surrounding chemical environment; for instance, steric hindrance near the amide linkage can be introduced to slow down metabolic hydrolysis. nih.gov

Beyond hydrolysis, other potential metabolic reactions for "this compound" could include hydroxylation of the aromatic ring, O-dealkylation of the phenoxy ether linkage, and subsequent conjugation reactions (e.g., glucuronidation or sulfation) of the hydroxylated or phenolic metabolites to facilitate their excretion.

Identifying the resulting metabolites is a crucial aspect of these in vitro studies. This is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which allows for the separation and structural elucidation of the metabolites formed.

Comparative In Vitro/In Vivo Biotransformation Investigations

Following the initial in vitro metabolic profiling, comparative studies are essential to determine how well the in vitro findings translate to the in vivo situation. These investigations typically involve administering the compound to preclinical animal models and analyzing plasma, urine, and feces for the presence of the parent compound and its metabolites.

The goal of these comparative studies is to establish a correlation between the metabolic pathways observed in the laboratory (in vitro) and those occurring within a living organism (in vivo). A strong in vitro-in vivo correlation (IVIVC) provides confidence that the preclinical animal models are representative of human metabolism, which is a critical factor for the successful development of a drug candidate. Discrepancies between in vitro and in vivo results can highlight the involvement of extrahepatic metabolism or species-specific metabolic pathways that were not apparent from the initial in vitro screens.

Permeability and Distribution Characteristics (e.g., Blood-Brain Barrier penetration potential)

The ability of a compound to cross biological membranes and distribute to its target site of action is a key determinant of its efficacy. For "this compound," its permeability characteristics would be assessed using in vitro models such as the Caco-2 cell permeability assay, which simulates the intestinal barrier.

A critical aspect of the distribution profile for many drug candidates is their ability to penetrate the blood-brain barrier (BBB) . The BBB is a highly selective barrier that protects the central nervous system (CNS). nih.govnih.gov The potential for a compound to cross the BBB is influenced by several physicochemical properties, including its lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com

Generally, small molecules with high lipophilicity and low polar surface area are more likely to passively diffuse across the BBB. nih.govnih.gov Computational models and in vitro BBB models can provide an initial assessment of the BBB penetration potential of "this compound." These predictions would then need to be confirmed through in vivo studies in preclinical models, where the concentration of the compound is measured in both the blood and the brain tissue. The modification of flavonoids with acetamide groups has been shown in some cases to improve bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.orgresearchgate.netmdpi.com

Future Research and Translational Horizons for this compound

The chemical scaffold of this compound holds significant promise for the development of novel therapeutics. As research into acetamide derivatives continues to expand, several key areas have been identified for future exploration to translate these promising compounds from the laboratory to clinical applications. These directions focus on enhancing their efficacy, broadening their therapeutic applications, and optimizing their delivery to target tissues.

Q & A

Basic: What are the recommended synthesis routes and characterization techniques for 2-(3-Acetamidophenoxy)acetamide?

Answer:

- Synthesis : Start with substituted phenols (e.g., 3-hydroxyphenyl derivatives) and employ nucleophilic substitution or coupling reactions. For example, react 3-acetamidophenol with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) . Multi-step protocols may involve protecting/deprotecting groups (e.g., acetylation) to avoid side reactions .

- Characterization : Use LC-HRMS/MS for molecular ion confirmation and ¹H-NMR to verify substituent positions (e.g., acetamide protons at δ ~2.1 ppm). X-ray crystallography (if crystalline) provides unambiguous structural validation .

Advanced: How to resolve structural misidentification during synthesis, as seen in isomer differentiation?

Answer:

- Case Study : A 2015 study misassigned 2-(3-hydroxyphenyl)acetamide sulfate as the meta-isomer (M1), later corrected to the ortho-isomer using HRMS and NMR .

- Methodology :

- Compare HRMS/MS fragmentation patterns to distinguish isomers (e.g., ortho vs. meta substitution alters fragmentation pathways).

- Use NOESY NMR to identify spatial proximity of protons in the aromatic ring.

- Cross-validate with reference standards synthesized from unambiguous starting materials .

Basic: Which analytical methods ensure purity and identity of this compound?

Answer:

- Purity Assessment :

- HPLC/LC-MS with UV detection (e.g., 254 nm) to quantify impurities.

- Melting Point Analysis to confirm consistency with literature values.

- Structural Confirmation :

- ¹³C-NMR for carbonyl group identification (acetamide C=O at ~170 ppm).

- FT-IR for amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Derivatization Strategies :

- Activity Testing :

Advanced: How to optimize reaction conditions for higher yield in multi-step syntheses?

Answer:

Basic: How do spectroscopic techniques confirm the acetamide functional group?

Answer:

- ¹H-NMR :

- ¹³C-NMR :

- Carbonyl carbon (C=O) at ~170 ppm.

- Methyl carbon adjacent to the carbonyl at ~22–25 ppm .

Advanced: How to address discrepancies between theoretical and experimental spectral data?

Answer:

- Root Causes :

- Solvent effects (e.g., DMSO vs. CDCl₃ shifts in NMR).

- Conformational isomerism or crystallographic packing artifacts.

- Resolution Strategies :

Advanced: How to validate analytical methods for quantifying this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.